molecular formula C9H4F5NO2 B1530055 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile CAS No. 1803832-70-3

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1530055
CAS No.: 1803832-70-3
M. Wt: 253.12 g/mol
InChI Key: TULSKQROKLOVNR-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the introduction of the difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. For instance, the reaction of 4-chloro-2-(trifluoromethoxy)benzonitrile with difluoromethyl ether in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethoxy or trifluoromethoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: It serves as a probe in biochemical studies to investigate the effects of fluorinated groups on biological activity.

    Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings with enhanced properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity, selectivity, and overall biological activity. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxybenzonitrile: Similar in structure but lacks the difluoromethoxy group.

    2,4-Difluoromethoxybenzonitrile: Contains two difluoromethoxy groups but no trifluoromethoxy group.

    4-Difluoromethoxybenzonitrile: Contains only the difluoromethoxy group without the trifluoromethoxy group.

Uniqueness

4-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. These properties include increased chemical stability, enhanced lipophilicity, and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)7(3-6)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULSKQROKLOVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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